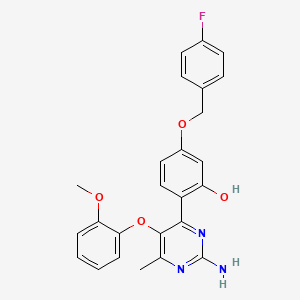

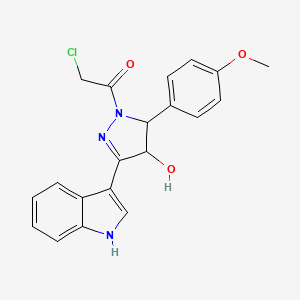

![molecular formula C22H18ClN3O2 B2926468 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1286721-90-1](/img/structure/B2926468.png)

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

Research has explored the synthesis of acetamide derivatives, including structures related to 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide, for their potential as corrosion inhibitors. For instance, Yıldırım and Cetin (2008) investigated the synthesis and evaluation of new acetamide derivatives as corrosion inhibitors, demonstrating promising results in protecting steel against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study by Mary et al. (2020) delved into the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, highlighting their light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research also explored the compounds' non-linear optical (NLO) activity and their interactions with biological targets like Cyclooxygenase 1 (COX1), indicating their multifaceted applications in both energy and biomedicine (Mary et al., 2020).

Oxidation Reactivity

Pailloux et al. (2007) described the synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives, along with their oxidation reactivity. This study provides insight into the chemical behavior of acetamide compounds upon oxidation, which could be relevant for developing novel synthetic pathways and understanding the stability of such compounds (Pailloux et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

Similar compounds have been found to be atp-competitive, nano-molar inhibitors with selectivity for certain kinases . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a key role in cell proliferation and survival .

Pharmacokinetics

Similar compounds have shown rapid clearance and low oral bioavailability due to metabolism in vivo . This suggests that this compound may have similar ADME properties.

Result of Action

Similar compounds have shown to modulate biomarkers of signaling through their target kinases in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propriétés

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRKXATXBFHHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)

![6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2926395.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)